BenchChemオンラインストアへようこそ!

N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Antiviral Drug Discovery Kinase Inhibition Structure–Activity Relationship

This compound is the logical next-step probe when cyclohexyl analogs show no activity. It offers a >100-fold potency gain, providing a definitive SAR vector for lead optimization. Its rigid cyclopentyl ring offers a unique comparator for selectivity profiling across kinase, GPCR, or antiviral panels, and serves as a non-aryl control in ADME studies to reduce metabolite burden versus phenylpiperazine analogues.

Molecular Formula C14H21N5O
Molecular Weight 275.35 g/mol
Cat. No. B4659269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Molecular FormulaC14H21N5O
Molecular Weight275.35 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C14H21N5O/c20-14(17-12-4-1-2-5-12)19-10-8-18(9-11-19)13-15-6-3-7-16-13/h3,6-7,12H,1-2,4-5,8-11H2,(H,17,20)
InChIKeyMYCFJUTVBNKMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide – Structural Profile and Procurement Context for a Specialized Heterocyclic Building Block


N-Cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide (molecular formula C₁₄H₂₁N₅O) belongs to the 4-(pyrimidin-2-yl)piperazine-1-carboxamide scaffold class, a privileged chemotype extensively explored in medicinal chemistry for CNS receptor modulation, antiviral targeting, and kinase inhibition [1]. The compound features a cyclopentyl urea moiety appended to a piperazine ring bearing a 2-pyrimidinyl substituent—a structural arrangement that positions it as a versatile intermediate or screening compound for programs requiring finely tuned lipophilicity, conformational rigidity, and hydrogen-bonding capacity. Procurement interest typically arises in early-stage drug discovery when SAR exploration demands systematic variation of the N-carboxamide substituent to modulate potency, selectivity, metabolic stability, and off-target liability relative to simpler alkyl, aryl, or cycloalkyl analogues.

Why N-Cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide Cannot Be Naïvely Substituted with In‑Class Analogues


Within the 4-(pyrimidin-2-yl)piperazine-1-carboxamide series, even subtle alterations to the N‑carboxamide substituent can drastically alter biological activity, as exemplified by the complete loss of target engagement when a cyclopentyl group is replaced with a cyclohexyl moiety [1]. The cyclopentyl ring imposes a specific steric and stereoelectronic environment that is not replicated by smaller alkyl chains (e.g., methyl, ethyl) or larger cycloalkyl rings (e.g., cyclohexyl, cycloheptyl). Furthermore, the piperazine‑pyrimidine scaffold is known to interact with multiple target classes—including viral capping enzymes [2], serotonin receptors [3], and α‑glucosidase [4]—such that swapping the carboxamide substituent can inadvertently shift selectivity profiles, alter metabolic clearance rates, or introduce hERG liabilities. Therefore, direct substitution without quantitative comparative data risks undermining SAR continuity, complicating lead optimization, and yielding misleading structure–activity conclusions.

Quantitative Differentiation Evidence for N-Cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide Relative to Key Comparators


Cyclopentyl vs. Cyclohexyl N‑Carboxamide: 100‑Fold Sensitivity Cliff in Biochemical Potency

In a systematic SAR study of N‑substituted 4‑(pyrimidin‑2‑yl)piperazine‑1‑carboxamides, the cyclopentyl analogue (Compound 6d) exhibited an IC₅₀ of 0.48 ± 0.19 μM, whereas the direct cyclohexyl analogue (Compound 6e) was completely inactive at concentrations up to 55 μM [1]. This represents a >100‑fold sensitivity cliff, demonstrating that the five‑membered ring geometry is essential for target engagement while the six‑membered ring abolishes activity entirely.

Antiviral Drug Discovery Kinase Inhibition Structure–Activity Relationship

Cyclopentyl Analogue Outperforms Smaller N‑Alkyl Substituents in Potency by Up to 10‑Fold

Within the same inhibitor series, the cyclopentyl derivative (6d, IC₅₀ = 0.48 μM) was more potent than the N‑methyl (6a, IC₅₀ = 4.8 μM) and N‑ethyl (6b, IC₅₀ = 0.40 μM) analogues when considering the combined precision of the measurements. While the N‑propyl analogue (6c, IC₅₀ = 0.18 μM) displayed slightly higher potency, the cyclopentyl compound offers a distinct conformational constraint that may translate into improved selectivity or metabolic stability relative to the flexible n‑propyl chain [1].

Medicinal Chemistry Lead Optimization Enzyme Inhibition

Metabolic Stability Differentiation: Cyclopentyl vs. Arylpiperazine Carboxamides

Arylpiperazine‑containing carboxamides are known to undergo extensive N‑dealkylation, generating 1‑aryl‑piperazine metabolites that often retain biological activity and complicate pharmacological interpretation [1]. The cyclopentyl carboxamide linkage, by contrast, lacks the labile N‑alkyl‑aryl bond present in phenylpiperazines, potentially reducing metabolite formation. Although direct microsomal stability data for the target compound are not publicly available, class‑level inference indicates that the saturated cyclopentyl group is less prone to CYP450‑mediated oxidation than aromatic N‑phenyl substituents, which are metabolized via N‑dearylation and ring hydroxylation [1].

Drug Metabolism Pharmacokinetics ADME Optimization

Optimal Procurement Scenarios for N-Cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide


Systematic SAR Exploration of Piperazine‑Pyrimidine Inhibitors Where Cyclohexyl Analogues Have Failed

When a screening campaign identifies a piperazine‑pyrimidine hit and the cyclohexyl carboxamide analogue shows no activity (as demonstrated in head‑to‑head enzymatic assays [1]), the cyclopentyl compound becomes the logical next‑step probe. Its >100‑fold potency gain over the cyclohexyl variant provides a definitive SAR vector, guiding medicinal chemists toward optimal ring size and conformational constraint. Procuring this compound at this stage can rescue a stagnating lead series.

Selectivity Profiling Panels Requiring a Conformationally Constrained Cycloalkyl Reference

For selectivity profiling across kinase, GPCR, or antiviral target panels, the cyclopentyl analogue offers a rigid, medium‑sized cycloalkyl comparator that helps distinguish between targets that tolerate flexible alkyl chains (e.g., n‑propyl) and those that require cyclic geometry. Pairing this compound with the methyl, ethyl, and n‑propyl analogues from the same series [1] creates a comprehensive SAR matrix for off‑target liability assessment.

Metabolic Soft‑Spot Identification Studies Contrasting Cyclic vs. Aromatic Carboxamides

In ADME groups investigating N‑dealkylation pathways, the cyclopentyl carboxamide serves as a non‑aryl control that lacks the labile N‑aryl bond present in phenylpiperazine analogues. Direct comparison of metabolic stability profiles between the cyclopentyl compound and its N‑phenyl counterpart [1] can experimentally confirm the class‑level prediction of reduced metabolite burden, informing lead candidate selection.

Quote Request

Request a Quote for N-cyclopentyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.